2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidinone family This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring
Scientific Research Applications
Medicinal Chemistry: The compound serves as a scaffold for the development of biologically active molecules, including potential drugs for treating various diseases.
Material Science: Functionalized derivatives of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one are explored for their use in creating advanced materials with unique properties.
Biological Research: The compound’s derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
Future Directions
The future directions for the research and application of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one could involve further exploration of its synthesis methods, such as the metal-free C-3 chalcogenation , and the development of new functionalized derivatives through palladium-catalyzed C–H activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves the palladium-catalyzed direct alkenylation of the compound using oxygen as the oxidant . This method provides an efficient route to functionalized derivatives of this compound through C-H activation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the palladium-catalyzed alkenylation method mentioned above can be adapted for large-scale synthesis due to its operational simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Electrophilic Substitution: Electrophilic substitution reactions, such as nitration, halogenation, and azo coupling, typically occur at position 8 of the molecule.
Chalcogenation: Metal-free C-3 chalcogenation (sulfenylation and selenylation) to synthesize 3-ArS/ArSe derivatives.
Common Reagents and Conditions
Alkylation: Methyl iodide, potassium hydroxide, dimethyl sulfoxide.
Electrophilic Substitution: Various electrophiles such as nitrating agents, halogens, and diazonium salts.
Chalcogenation: Sulfenylating and selenylating agents under mild reaction conditions.
Major Products
O-Methylated Product: Formed during alkylation with methyl iodide.
Electrophilic Substitution Products: Various substituted derivatives depending on the electrophile used.
Chalcogenated Derivatives: 3-ArS/ArSe derivatives with high yields.
Comparison with Similar Compounds
2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:
4H-Pyrido[1,2-a]pyrimidin-4-one: Lacks the methyl group at position 2, which can influence its reactivity and biological activity.
9-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: Contains a hydroxy group at position 9, affecting its chemical properties and reactivity.
Paliperidone: A derivative with a complex structure used as an antipsychotic drug.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-methylpyrido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-6-9(12)11-5-3-2-4-8(11)10-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXFTJCUPHVPKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C=CC=CC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937621 | |
Record name | 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60937621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1693-94-3 | |
Record name | 4H-Pyrido[1, 2-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127219 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60937621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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